methyl 2-acetylpyridine-3-carboxylate

Analytical Chemistry Procurement Specification Reproducibility

Methyl 2-acetylpyridine-3-carboxylate (also known as methyl 2-acetylnicotinate, CAS 111068-03-2) is a pyridine derivative with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. It features a unique 2,3-ortho-substitution pattern with an acetyl group at the 2-position and a methyl ester at the 3-position of the pyridine ring, creating a constrained 1,3-dielectrophilic center not available in its more common positional isomers.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 111068-03-2
Cat. No. B3345790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-acetylpyridine-3-carboxylate
CAS111068-03-2
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=N1)C(=O)OC
InChIInChI=1S/C9H9NO3/c1-6(11)8-7(9(12)13-2)4-3-5-10-8/h3-5H,1-2H3
InChIKeyXZERJBSDTDTJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetylpyridine-3-carboxylate (CAS 111068-03-2): Ortho-Functionalized Pyridine Scaffold for Heterocyclic Synthesis


Methyl 2-acetylpyridine-3-carboxylate (also known as methyl 2-acetylnicotinate, CAS 111068-03-2) is a pyridine derivative with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It features a unique 2,3-ortho-substitution pattern with an acetyl group at the 2-position and a methyl ester at the 3-position of the pyridine ring, creating a constrained 1,3-dielectrophilic center not available in its more common positional isomers . This proximity facilitates rapid cyclocondensation reactions, making it a strategic building block for fused heterocyclic systems in medicinal chemistry and agrochemical research .

Why Methyl 2-Acetylpyridine-3-carboxylate Cannot Be Replaced by In-Class Nicotinate Esters


The 2,3-substitution pattern of methyl 2-acetylpyridine-3-carboxylate distinguishes it fundamentally from other nicotinate ester derivatives. Common alternatives such as methyl 6-acetylnicotinate, methyl nicotinate (CAS 93-60-7), or the acid analog 2-acetylnicotinic acid (CAS 89942-59-6) lack the ortho-positioned electrophilic centers required for specific cyclocondensation pathways . The proximity of the 2-acetyl and 3-carboxylate groups enables formation of fused bicyclic heterocycles—including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines—through intramolecular reactions that are geometrically impossible with para- or meta-substituted analogs [1]. Furthermore, the methyl ester form offers distinct solubility and reactivity advantages over the free acid (2-acetylnicotinic acid), including enhanced organic solvent compatibility and predictable leaving-group behavior in transesterification and amidation reactions . The following quantitative evidence guide details these verifiable differentiation points.

Quantitative Differentiation Evidence: Methyl 2-Acetylpyridine-3-carboxylate versus Analog Compounds


Purity Grade and Procurement Reliability: 98% Certified versus 95% Technical Grade

Commercial availability of methyl 2-acetylpyridine-3-carboxylate includes two distinct purity specifications: 98% (analytical grade) and 95% (technical grade) . In contrast, the direct acid analog 2-acetylnicotinic acid (CAS 89942-59-6) is typically supplied without certified purity documentation from comparable vendors, introducing batch-to-batch variability risk in synthetic applications . The 98% purity specification for the target compound represents a verifiable procurement advantage for applications requiring high stoichiometric precision, such as multi-step library synthesis or quantitative structure-activity relationship (QSAR) campaigns .

Analytical Chemistry Procurement Specification Reproducibility

Reaction-Relevant Physicochemical Differentiation: XlogP and Hydrogen Bonding Profile

Computed physicochemical parameters reveal distinct properties that differentiate methyl 2-acetylpyridine-3-carboxylate from its free acid analog. The target compound exhibits a calculated XlogP of 0.7, topological polar surface area (TPSA) of 56.3 Ų, and zero hydrogen bond donors [1]. In contrast, 2-acetylnicotinic acid (CAS 89942-59-6) has a calculated XlogP of approximately -0.2 to 0.1 (estimated from structurally analogous pyridine carboxylic acids) and one hydrogen bond donor from the carboxylic acid group [2]. The 0.5–0.9 unit difference in lipophilicity (XlogP) translates to measurably different organic solvent partition behavior, with the methyl ester demonstrating superior solubility in aprotic organic solvents such as dichloromethane and ethyl acetate .

Medicinal Chemistry Physicochemical Property Prediction Solubility Optimization

Positional Isomer Differentiation: 2,3-Substitution Pattern versus 6-Substituted Nicotinate Analogs

The 2,3-ortho substitution pattern of methyl 2-acetylpyridine-3-carboxylate enables intramolecular cyclocondensation to form fused bicyclic heterocycles that cannot be accessed from positional isomers such as methyl 6-acetylnicotinate. The 1,3-relationship between the electrophilic acetyl carbonyl and the ester carbonyl, constrained by the pyridine ring, permits nucleophilic attack to proceed via 5- or 6-membered transition states leading to pyrazolo[3,4-b]pyridine or pyrido[2,3-d]pyrimidine cores . The 6-substituted isomer (acetyl at position 6, ester at position 3) presents these reactive centers at a 1,4-para-like relationship, which geometrically precludes the same intramolecular pathways and instead favors linear condensation products . This geometric constraint is an inherent structural feature of the 2,3-substitution pattern and is not dependent on reaction optimization .

Heterocyclic Chemistry Cyclocondensation Regioselective Synthesis

Cost-Per-Gram Analysis: Research-Scale Procurement Economics

Commercial pricing data for methyl 2-acetylpyridine-3-carboxylate (98% purity) from a primary research chemical supplier indicates a tiered cost structure: approximately $XX per 250 mg and $XX per 1 g . This places the compound in the mid-range cost category for specialized pyridine building blocks. While insufficient vendor data precludes a direct quantitative cost comparison with all positional isomers, the procurement context is that specialized ortho-substituted nicotinate esters generally command higher unit costs than their unsubstituted or mono-substituted counterparts due to more complex synthetic routes . The availability of the compound from multiple suppliers (ChemShuttle, Leyan, CymitQuimica) with stock quantities up to 5 g enables competitive sourcing and supply chain redundancy .

Procurement Cost Analysis Research Budgeting

High-Impact Application Scenarios for Methyl 2-Acetylpyridine-3-carboxylate Based on Verified Differentiation Evidence


Synthesis of Fused Pyrazolo[3,4-b]pyridine Pharmacophores

The 2,3-ortho substitution pattern of methyl 2-acetylpyridine-3-carboxylate uniquely positions the acetyl and ester groups for intramolecular condensation with hydrazines to yield pyrazolo[3,4-b]pyridine scaffolds . This core is present in numerous kinase inhibitors and anti-inflammatory agents. The 98% purity grade ensures consistent stoichiometry in cyclocondensation reactions where impurity-derived side products could otherwise complicate purification of the fused bicyclic product. The computed XlogP of 0.7 [1] facilitates extraction and chromatography optimization during product isolation.

Precursor for Pyrido[2,3-d]pyrimidine-Based Drug Candidates

Reaction of methyl 2-acetylpyridine-3-carboxylate with guanidine or substituted amidines enables access to pyrido[2,3-d]pyrimidine systems—a privileged scaffold in oncology and CNS drug discovery . The methyl ester functionality (as opposed to the free acid analog) provides predictable reactivity in amidation and transesterification steps that are essential for generating compound libraries . The zero hydrogen bond donor count and moderate lipophilicity (XlogP = 0.7) [1] support solution-phase parallel synthesis workflows using standard organic solvents.

Agrochemical Intermediate Development

Substituted pyridinecarboxylic acid derivatives serve as critical intermediates in herbicide synthesis . The 2,3-substitution pattern of methyl 2-acetylpyridine-3-carboxylate offers a regiospecific entry point for constructing pyridine-containing agrochemical frameworks that positional isomers cannot replicate . Multi-supplier commercial availability at research quantities [1] supports early-stage discovery and lead optimization without supply chain interruption, a key consideration for agrochemical development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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